molecular formula C5H4N4 B1205233 [1,2,4]Triazolo[1,5-a]pyrimidine CAS No. 275-02-5

[1,2,4]Triazolo[1,5-a]pyrimidine

Cat. No. B1205233
CAS RN: 275-02-5
M. Wt: 120.11 g/mol
InChI Key: SRNKZYRMFBGSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted interest due to its diverse chemical reactions and significant biological activities. Its structure serves as a core for synthesizing various derivatives with potential applications in medicinal and agricultural chemistry due to its antimicrobial, antifungal, antiviral, and anticancer properties (Pinheiro et al., 2020).

Synthesis Analysis

Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives can be achieved through various methods, including the condensation of 3-amino-1,2,4-triazole with different reagents. A novel method involves the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, highlighting the compound's versatility in synthesis strategies (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives has been characterized through X-ray diffraction and spectroscopic techniques such as NMR and IR, which provide insights into their molecular geometry and electronic structure. For instance, the synthesis and characterization of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate reveal detailed molecular insights, including Hirshfeld surface analysis and DFT calculations (Lahmidi et al., 2019).

Chemical Reactions and Properties

[1,2,4]Triazolo[1,5-a]pyrimidine undergoes various chemical reactions, leading to a wide range of derivatives with diverse properties. For example, reactions with 3-amino-1,2,4-triazole have led to the synthesis of new 1,2,4-triazolo[5,1-a]pyrimidine derivatives, demonstrating the compound's reactivity and utility in creating novel heterocyclic compounds (Riad & Abdelhamid, 1989).

Physical Properties Analysis

The physical properties of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. The crystal structures of oxo derivatives have been determined by X-ray diffraction, providing valuable information on their physical characteristics and potential for binding metal ions (Haj et al., 2000).

Chemical Properties Analysis

The chemical properties of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives, including their reactivity, stability, and interactions with other molecules, are influenced by their molecular structure. The presence of halogen functionalities, for instance, renders these compounds as versatile synthetic intermediates for further diversification through reactions such as Kumada cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).

Scientific Research Applications

Medicinal Chemistry

“[1,2,4]Triazolo[1,5-a]pyrimidine” is an important class of compounds that have received continuous and even accelerated attention in medicinal chemistry . They have demonstrated remarkable biological activities in a variety of domains .

Application

These compounds have been used in the development of various drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin . They have shown potential in treating diseases like Alzheimer’s and insomnia .

Methods of Application

The synthetic ways for the preparation of [1,2,4]triazolo [1,5- a ]-pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .

Results or Outcomes

The results have been promising, with several clinical trials indicating the potential of “[1,2,4]Triazolo[1,5-a]pyrimidine” moiety with various functional groups in medicinal chemistry .

Agriculture

“[1,2,4]Triazolo[1,5-a]pyrimidine” compounds have also found applications in agriculture .

Application

Some “[1,2,4]-triazolo [1,5- a ]pyrimidines” possess herbicidal activity .

Results or Outcomes

The outcomes have been positive, with these compounds demonstrating effective herbicidal activity .

HIV-1 Inhibition

“[1,2,4]Triazolo[1,5-a]pyrimidine” compounds have been studied for their potential as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity .

Application

These compounds have been repurposed as anti-influenza derivatives for their ability to inhibit HIV-1 RNase H function .

Methods of Application

The compounds were tested for their ability to inhibit RNase H in the low micromolar range without showing RT-associated polymerase inhibitory activity .

Results or Outcomes

The antiviral evaluation of the compounds in the MT4 cells showed any activity against HIV-1 (III B strain) .

Antimicrobial Activity

“[1,2,4]Triazolo[1,5-a]pyrimidine” compounds have shown antimicrobial activity .

Application

These compounds have been used as antimicrobial agents .

Results or Outcomes

The outcomes have been positive, with these compounds demonstrating effective antimicrobial activity .

Anti-tubercular Activity

“[1,2,4]Triazolo[1,5-a]pyrimidine” compounds have shown potential as anti-tubercular agents .

Application

These compounds have been used in the development of drugs for the treatment of tuberculosis .

Results or Outcomes

The outcomes have been positive, with these compounds demonstrating effective anti-tubercular activity .

CB2 Cannabinoid Agonists

“[1,2,4]Triazolo[1,5-a]pyrimidine” compounds have been studied for their potential as CB2 cannabinoid agonists .

Application

These compounds have been used in the development of drugs that target the CB2 cannabinoid receptors .

Results or Outcomes

The outcomes have been positive, with these compounds demonstrating effective CB2 cannabinoid agonist activity .

Future Directions

The future directions for [1,2,4]Triazolo[1,5-a]pyrimidine research are promising. Its wide range of pharmacological activities and versatility make it a valuable scaffold in drug design . Future research could focus on exploring its potential in other therapeutic areas and optimizing its properties for specific applications .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-6-5-7-4-8-9(5)3-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNKZYRMFBGSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181914
Record name (1,2,4)Triazolo(1,5-a)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyrimidine

CAS RN

275-02-5
Record name [1,2,4]Triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=275-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,2,4)Triazolo(1,5-a)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000275025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,2,4)Triazolo(1,5-a)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-Triazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
[1,2,4]Triazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
[1,2,4]Triazolo[1,5-a]pyrimidine
Reactant of Route 5
[1,2,4]Triazolo[1,5-a]pyrimidine
Reactant of Route 6
[1,2,4]Triazolo[1,5-a]pyrimidine

Citations

For This Compound
2,910
Citations
G Fischer - Advances in heterocyclic chemistry, 2007 - Elsevier
Publisher Summary 1,2,4-Triazolo[1,5-a]pyrimidines (TPs) play an important role in pharmaceutics, agrochemistry, photography, and other fields. They attract attention in synthetic, …
Number of citations: 117 www.sciencedirect.com
JM Salas, MA Romero, MP Sánchez… - Coordination Chemistry …, 1999 - Elsevier
This article covers all the research work published until September 1998 about the coordination chemistry of 1,2,4-triazolo-[1,5-a]pyrimidine derivatives. The revision is mainly focused …
Number of citations: 145 www.sciencedirect.com
M Fizer, M Slivka - Chemistry of Heterocyclic Compounds, 2016 - Springer
[1,2,4]Triazolo[1,5-a]pyrimidines are very interesting and trend class of fused heterocycles due to their valuable biological properties. Some [1,2,4]-triazolo[1,5-a]pyrimidines possess …
Number of citations: 50 link.springer.com
Q Chen, XL Zhu, LL Jiang, ZM Liu, GF Yang - European journal of …, 2008 - Elsevier
In order to search novel agrochemicals with higher antifungal activity, a series of new 1,2,4-triazolo[1,5-a]pyrimidine derivatives bearing 1,3,4-oxadiazole moieties were designed and …
Number of citations: 317 www.sciencedirect.com
G Fischer - Advances in Heterocyclic Chemistry, 2019 - Elsevier
The review deals with the pharmaceutically and agrochemically important group of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) and covers relevant literature published from about 2006 …
Number of citations: 30 www.sciencedirect.com
Z Liu, G Yang, X Qin - Journal of Chemical Technology & …, 2001 - Wiley Online Library
In a search for novel agrochemicals with high activity and low toxicity, a series of diheterocyclic compounds containing 1,2,4‐triazolo[1,5‐a]pyrimidine and 1,3,4‐oxadiazole rings were …
Number of citations: 115 onlinelibrary.wiley.com
RH Abd El-Aleam, RF George, GS Hassan… - Bioorganic …, 2020 - Elsevier
A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives was designed, synthesized and screened for their antibacterial and antifungal activities as well as their safety profile. Compounds …
Number of citations: 44 www.sciencedirect.com
F Yang, LZ Yu, PC Diao, XE Jian, MF Zhou… - Bioorganic …, 2019 - Elsevier
As restricted CA-4 analogues, a novel series of [1,2,4]triazolo[1,5-a]pyrimidines possessing 3,4,5-trimethoxylphenyl groups has been achieved successfully via an efficient one-pot three-…
Number of citations: 63 www.sciencedirect.com
B Yu, XJ Shi, YF Zheng, Y Fang, E Zhang… - European Journal of …, 2013 - Elsevier
A novel [1,2,4] triazolo [1,5-a] pyrimidine-based phenyl-linked steroid dimer was designed, synthesized and evaluated for its cytotoxic activity against five human cancer cell lines and …
Number of citations: 72 www.sciencedirect.com
HS Mohamed, NH Amin, MT El-Saadi… - Bioorganic …, 2022 - Elsevier
A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as combretastatin CA-4 analogs. They were screened for anticancer and tubulin …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.